molecular formula C16H13ClN2O3S B13793584 4-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid CAS No. 532429-65-5

4-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid

Cat. No.: B13793584
CAS No.: 532429-65-5
M. Wt: 348.8 g/mol
InChI Key: SMNFJOIZZREXRM-UHFFFAOYSA-N
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Description

4-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid is a chemical compound known for its unique structure and properties. It contains a benzoyl group substituted with chlorine and methyl groups, linked to a benzoic acid moiety through a carbamothioylamino linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoyl Intermediate: The initial step involves the chlorination of 4-methylbenzoic acid to form 3-chloro-4-methylbenzoic acid.

    Carbamothioylation: The intermediate is then reacted with thiourea to introduce the carbamothioyl group.

    Coupling with Benzoic Acid: Finally, the carbamothioylated intermediate is coupled with benzoic acid under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or methyl positions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    4-[(3-Chloro-4-methoxybenzoyl)carbamothioylamino]benzoic acid: Similar structure but with a methoxy group instead of a methyl group.

    4-Chloro-3-{[(3-chloro-4-methylbenzoyl)carbamothioyl]amino}benzoic acid: Similar structure with an additional chloro group.

Uniqueness

4-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

532429-65-5

Molecular Formula

C16H13ClN2O3S

Molecular Weight

348.8 g/mol

IUPAC Name

4-[(3-chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C16H13ClN2O3S/c1-9-2-3-11(8-13(9)17)14(20)19-16(23)18-12-6-4-10(5-7-12)15(21)22/h2-8H,1H3,(H,21,22)(H2,18,19,20,23)

InChI Key

SMNFJOIZZREXRM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O)Cl

Origin of Product

United States

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